molecular formula C22H15BrO4 B11633660 5-[(4-Bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid

5-[(4-Bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid

Cat. No.: B11633660
M. Wt: 423.3 g/mol
InChI Key: YAIJXSLQRXOJBI-UHFFFAOYSA-N
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Description

5-[(4-Bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid is a novel, synthetically derived small molecule that functions as a potent and selective inhibitor of the Transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1) . TMEM16A is a calcium-activated chloride channel (CaCC) that serves as a major regulator of fundamental physiological processes, including sensory transduction, epithelial secretion, smooth muscle contraction, and neuronal and cardiac excitation . This compound is a key research tool for elucidating the intricate function of these channels in health and disease, and is investigated as a potential therapeutic target for conditions such as hypertension, asthma, secretory diarrheas, and pain . The compound belongs to a class of 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids, which were specifically designed and synthesized to target TMEM16A . The free carboxylic acid functional group is essential for its biological activity, as ester analogs of the benzofuran core have been shown to be inactive, confirming the critical nature of this moiety for channel blockade . The compound's structure features a benzofuran core substituted at the 5-position with a (4-bromobenzyl)oxy group and at the 2-position with a phenyl group, providing the specific molecular architecture required for high-affinity interaction with the channel . Research in Fischer rat thyroid (FRT) cells expressing human TMEM16A has demonstrated that closely related analogs within this chemical series exhibit excellent inhibitory activity, with IC50 values in the low micromolar range . Furthermore, studies on the most potent analog (B25) revealed its selectivity for TMEM16A, showing little effect on the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is a significant advantage for its use as a specific pharmacological probe . This compound is offered for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C22H15BrO4

Molecular Weight

423.3 g/mol

IUPAC Name

5-[(4-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C22H15BrO4/c23-16-8-6-14(7-9-16)13-26-17-10-11-19-18(12-17)20(22(24)25)21(27-19)15-4-2-1-3-5-15/h1-12H,13H2,(H,24,25)

InChI Key

YAIJXSLQRXOJBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OCC4=CC=C(C=C4)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target compound features a benzofuran core substituted at position 2 with a phenyl group, at position 3 with a carboxylic acid, and at position 5 with a 4-bromobenzyloxy moiety. This substitution pattern necessitates precise regiochemical control during synthesis to avoid isomeric byproducts.

Key Synthetic Challenges

  • Regioselective benzofuran cyclization : Ensuring the phenyl group occupies position 2.

  • Etherification selectivity : Introducing the 4-bromobenzyloxy group exclusively at position 5.

  • Carboxylic acid stability : Preventing decarboxylation during hydrolysis or purification.

Preparation Methods

Cyclization of o-Iodophenol Derivatives

The benzofuran scaffold is constructed using a modified Larock indole synthesis, adapted for furan systems:

  • Reactants : o-Iodophenol (1a ) and 3-silyl-1-phenylpropynone (2 ) undergo coupling in acetone with anhydrous K₂CO₃ at reflux.

  • Intermediate : Forms 2-silylbenzo[b]furan (3a ) in 59–69% yield.

  • Desilylation : Treatment with tetrabutylammonium fluoride (TBAF) in methanol yields 2-phenylbenzo[b]furan-5-ol (4a ) (83% yield).

Reaction Scheme :

o-Iodophenol+3-silyl-1-phenylpropynoneK2CO3,Δ2-silylbenzo[b]furanTBAF2-phenylbenzo[b]furan-5-ol\text{o-Iodophenol} + \text{3-silyl-1-phenylpropynone} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{2-silylbenzo[b]furan} \xrightarrow{\text{TBAF}} \text{2-phenylbenzo[b]furan-5-ol}

Alternative Cyclization Routes

  • Heck coupling : Palladium-catalyzed coupling of 2-bromophenol derivatives with phenylacetylene.

  • Ultrasound-assisted methods : Reduce reaction time by 40% but require specialized equipment.

Alkylation of Phenolic Oxygen

The hydroxyl group at position 5 of 4a is alkylated with 4-bromobenzyl bromide under Mitsunobu conditions:

  • Conditions : DIAD (diisopropyl azodicarboxylate), PPh₃, dry THF, 0°C to room temperature.

  • Product : 5-[(4-bromobenzyl)oxy]-2-phenylbenzo[b]furan (5 ) isolated in 78% yield.

Optimization Insights :

  • Solvent : THF outperforms DMF or DMSO due to better solubility of intermediates.

  • Base : K₂CO₃ (2.5 equiv) minimizes side reactions compared to NaOH.

Competing Pathways

  • Over-alkylation : Mitigated by using a 1:1 molar ratio of 4a to 4-bromobenzyl bromide.

  • Thermal degradation : Reactions maintained below 40°C to preserve the benzofuran core.

Ester Hydrolysis

The carboxylic acid at position 3 is introduced via hydrolysis of a methyl ester precursor:

  • Esterification : 5 is treated with methyl chlorooxalate in the presence of Et₃N to form the methyl ester.

  • Hydrolysis : Saponification with 2M NaOH in MeOH/H₂O (1:1) at 60°C for 6 hours yields the final carboxylic acid (89% purity by HPLC).

Critical Parameters :

  • Temperature : Exceeding 70°C leads to decarboxylation.

  • Base concentration : >2M NaOH causes ester group cleavage without affecting the ether linkage.

Characterization and Analytical Validation

Spectroscopic Data

Technique Key Observations Reference
IR (KBr) 1674 cm⁻¹ (C=O stretch of carboxylic acid), 1242 cm⁻¹ (C–O–C ether)
¹H NMR (400 MHz, DMSO-d₆) δ 8.12 (s, 1H, H-4), 7.45–7.32 (m, 9H, aromatic), 5.21 (s, 2H, OCH₂C₆H₄Br)
¹³C NMR δ 167.8 (COOH), 161.2 (C-3), 132.1–114.7 (aromatic), 70.5 (OCH₂)

Purity and Yield Optimization

Step Yield Purity (HPLC) Key Impurities
Benzofuran cyclization67%92%Unreacted o-iodophenol (3–5%)
Alkylation78%95%Di-alkylated byproduct (2%)
Ester hydrolysis82%89%Decarboxylated product (4%)

Comparative Analysis of Synthetic Routes

Larock vs. Heck Coupling

Parameter Larock Method Heck Method
Yield 59–69%45–55%
Reaction Time 12–18 hours6–8 hours
Byproducts <5%10–15%
Scalability >100 g feasibleLimited to 50 g

Solvent Impact on Alkylation

Solvent Yield Reaction Time Side Products
THF78%6 hours2%
DMF65%4 hours8%
Acetonitrile70%8 hours5%

Applications and Derivatives

Biological Activity

  • Antiproliferative activity : IC₅₀ = 16.3 μM against MCF-7 breast cancer cells.

  • Structure-activity insights : The 4-bromobenzyloxy group enhances cellular uptake compared to chloro or methoxy analogs.

Synthetic Derivatives

  • Ester prodrugs : Methyl and ethyl esters show improved bioavailability (t₁/₂ = 4.2 hours vs. 1.8 hours for carboxylic acid).

  • Metal complexes : Cu(II) and Zn(II) chelates exhibit enhanced antioxidant activity (EC₅₀ = 12–18 μM) .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The free carboxylic acid group (-COOH) enables classical acid-base and nucleophilic acyl substitution reactions:

Reaction TypeConditionsProductBiological Relevance
Salt Formation Treatment with NaOH, K₂CO₃Corresponding carboxylate salts (e.g., sodium salt)Enhances water solubility for pharmacological testing
Esterification H₂SO₄ catalyst + alcohols (e.g., methanol)Methyl ester derivativesEster analogs show reduced TMEM16A inhibitory activity compared to free acid form
Amide Formation Coupling agents (EDC/HOBt) + aminesAmide-linked conjugatesUsed to study structure-activity relationships in HIF-1 inhibition

Key Finding : The free carboxylic acid is critical for bioactivity, as esterification abolishes TMEM16A/CaCC inhibitory effects .

Bromobenzyl Ether Reactivity

The 4-bromobenzyloxy group participates in halogen-specific reactions:

Reaction TypeConditionsOutcomeApplication
Nucleophilic Aromatic Substitution Pd catalysis, arylboronic acids (Suzuki coupling)Aryl-substituted derivativesModifies hydrophobic interactions in HIF-1 inhibitors
Grignard Reaction Organomagnesium reagents (e.g., RMgX)Alkyl/aryl side chainsExplored in benzofuran-based tubulin inhibitors

Spectroscopic Evidence :

  • IR peaks at 1242 cm⁻¹ (C-O-C stretching) and 1458 cm⁻¹ (C-Br) confirm ether and bromine stability under mild conditions.

Benzofuran Core Modifications

The fused benzene-furan system undergoes regioselective electrophilic substitutions:

Reaction TypeSiteReagentsProduct Utility
Nitration Position 6 (electron-rich due to furan oxygen)HNO₃/H₂SO₄Nitro derivatives for SAR studies
Halogenation Position 7Cl₂/FeCl₃Enhances cytotoxicity in cancer models

Mechanistic Insight :

  • Electron-donating oxygen in the furan ring directs electrophiles to positions 6 and 7.

Biological Interaction Pathways

The compound’s reactivity directly influences its pharmacological mechanisms:

TargetInteraction TypeResultIC₅₀/EC₅₀
TMEM16A/CaCC Channels Competitive inhibition via carboxylate groupBlocks ion flux2.8 ± 1.3 μM
HIF-1 Pathway Binding to HIF-1α subunit via bromobenzyl groupReduces tumor hypoxia signaling1.07 μM (PANC-1 cells)

Comparative Reactivity Table

Functional GroupReaction RateCatalysts RequiredStability
Carboxylic AcidModerateAcid/BaseHigh (degrades at >200°C)
Bromobenzyl EtherSlowPd/Ni catalystsAir-stable
Benzofuran CoreFast (electrophilic)Lewis acidsLight-sensitive

Synthetic Limitations

  • Hydrolysis Risk : The benzyl ether bond is susceptible to cleavage under strong acidic conditions (pH < 2).

  • Steric Hindrance : Bulky substituents at position 5 reduce electrophilic substitution efficiency .

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-Bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions of benzofuran derivatives with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Benzofuran derivatives have shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and organic semiconductors. Its structural features contribute to the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-[(4-Bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromobenzyl ether moiety can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding.

Comparison with Similar Compounds

Substituent Variations at Position 5

a) 5-[(4-Bromobenzyl)thio]-2-phenyl-1,3,4-oxadiazole Derivatives
  • Compound 5g: 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole () Key Differences: Replaces the benzofuran core with a 1,3,4-oxadiazole ring and substitutes oxygen with sulfur in the 4-bromobenzylthio group. Activity: Exhibits herbicidal activity with a bleaching effect, likely due to interactions with succinate dehydrogenase (SDH, PDB: 2FBW). Molecular docking shows similarities to penthiopyrad, a known SDH inhibitor . Electronic Effects: Sulfur’s lower electronegativity compared to oxygen may alter electron distribution, affecting binding affinity.
b) 5-Fluoro-2-(4-bromophenyl)-3-phenylsulfinyl-1-benzofuran ()
  • Key Differences : Fluorine at position 5, sulfinyl group at position 3.
  • Crystallography: Crystallizes in a monoclinic system (space group P21/c), similar to other halogenated benzofurans .

Substituent Variations at Position 2

a) Ethyl 5-[(4-Fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate ()
  • Key Differences : Methyl group at position 2, fluorine instead of bromine in the benzyloxy substituent, and an ester group instead of carboxylic acid.
  • Physicochemical Properties : The ester group improves membrane permeability but reduces solubility compared to the carboxylic acid. Fluorine’s smaller size and higher electronegativity may decrease lipophilicity relative to bromine .
b) 5-[(2-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic Acid ()
  • Key Differences : 2-Methylphenyl group in the benzyloxy substituent.
  • The methyl group may sterically hinder interactions compared to the 4-bromo substituent .

Functional Group Variations at Position 3

a) 5-Cyclopropyl-2-(4-fluorophenyl)-6-iodo-N-methylbenzofuran-3-carboxamide ()
  • Key Differences : Carboxamide group at position 3, cyclopropyl and iodine substituents.
  • Synthesis: Multi-step process involving iodination and amidation.
b) 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic Acid ()
  • Key Differences : Sulfonamide group at position 5, methyl at position 2.
  • Activity : Sulfonamide’s strong electron-withdrawing effects may enhance stability and enzyme inhibition, though specific data are lacking .

Biological Activity

5-[(4-Bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid is a compound that belongs to the class of benzofuran derivatives, which have garnered attention for their diverse biological activities, including anticancer, antibacterial, and neuroprotective effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₈H₁₅BrO₃
  • Molecular Weight : 353.22 g/mol
  • Melting Point : 208–210 °C

The synthesis of this compound typically involves the benzylation of hydroxyarylbenzofurans followed by hydrolysis to yield the corresponding carboxylic acid .

Anticancer Activity

Benzofuran derivatives have shown promising anticancer properties. For instance, studies indicate that compounds with a similar structure exhibit cytotoxic effects against various cancer cell lines. The anticancer activity of this compound has been evaluated in vitro, revealing significant inhibition of cell proliferation in human cancer cell lines.

Table 1: Anticancer Activity of Related Benzofuran Derivatives

CompoundCell Line TestedIC50 (µM)Reference
B03MCF-75.9
B02HeLa6.3
B01A5494.5

Neuroprotective Effects

Research has demonstrated that certain benzofuran derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's. The compound showed potential as a multitarget-directed ligand, significantly inhibiting AChE activity.

Table 2: Cholinesterase Inhibition Assay Results

CompoundAChE IC50 (µM)BuChE IC50 (µM)Reference
B030.380.14
B040.420.12

Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties. Preliminary studies suggest that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus10
Escherichia coli15

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to bind effectively to active sites on enzymes like AChE and BuChE, thus preventing substrate hydrolysis.
  • Induction of Apoptosis : Studies suggest that benzofuran derivatives may induce apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activities, contributing to their protective effects against oxidative stress in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of benzofuran derivatives:

  • Case Study on Neuroprotection : A study involving animal models demonstrated that administration of related benzofuran compounds resulted in improved cognitive function and reduced amyloid plaque formation in the brain, suggesting potential applications in Alzheimer's treatment .
  • Clinical Trials for Anticancer Efficacy : Ongoing clinical trials are evaluating the efficacy of benzofuran derivatives in combination therapies for various cancers, with preliminary results indicating enhanced therapeutic outcomes compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[(4-Bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid, and how can purity be optimized?

  • Methodology : A common approach involves oxidation of precursor benzofuran derivatives using chloroperoxybenzoic acid (mCPBA) in dichloromethane at controlled temperatures (e.g., 273 K). Post-reaction, purification via column chromatography (hexane:ethyl acetate, 2:1 v/v) yields a pure product (63% yield). Slow evaporation of an acetone solution produces single crystals for X-ray diffraction validation .
  • Key Considerations : Monitor reaction time (4 hours at room temperature) and use sodium bicarbonate washes to remove acidic byproducts. Confirm purity via TLC (Rf = 0.78) and melting point analysis (403–404 K) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent positioning?

  • Methodology : Utilize single-crystal X-ray diffraction (SCXRD) to determine bond angles (e.g., C–C–S angles ~116–122°) and torsion parameters. Pair with <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions, especially the 4-bromobenzyloxy group. For example, bromine atoms induce distinct deshielding in adjacent carbons (~133 ppm in <sup>13</sup>C NMR) .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s biological activity, particularly its anti-inflammatory or anticancer potential?

  • Methodology :

  • In vitro assays : Compare cytotoxicity (e.g., IC50) against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Reference structural analogs with known selectivity profiles (e.g., Compound A: selective cytotoxicity; Compound B: non-selective) .
  • Mechanistic studies : Use molecular docking to assess interactions with cyclooxygenase-2 (COX-2) or NF-κB pathways. The bromobenzyl group may enhance hydrophobic binding to active sites .
    • Data Contradiction Analysis : If bioactivity conflicts with computational predictions, validate via SPR (surface plasmon resonance) to measure binding affinity directly .

Q. How does the compound’s environmental fate compare to structurally related benzofurans, and what analytical methods are suitable for tracking degradation?

  • Methodology :

  • Stability testing : Expose the compound to UV light and aqueous solutions (pH 4–9) to simulate environmental conditions. Monitor degradation via HPLC-MS for byproduct identification (e.g., brominated fragments) .
  • Comparative analysis : Use QSAR models to predict bioaccumulation potential relative to analogs like 5-fluoro-2-hydroxybenzoic acid. Measure logP values experimentally (estimated logP = ~3.2) to refine models .

Q. What strategies resolve contradictions in antioxidant activity data between in vitro and cellular models?

  • Methodology :

  • Assay standardization : Use DPPH and FRAP assays in parallel to quantify radical scavenging. Address false positives (e.g., interference from phenolic groups) by including chelating agents like EDTA .
  • Cellular validation : Apply ROS-sensitive dyes (e.g., DCFH-DA) in live-cell imaging to correlate antioxidant effects with intracellular redox changes .

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